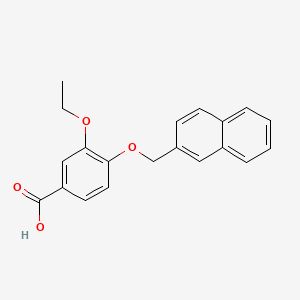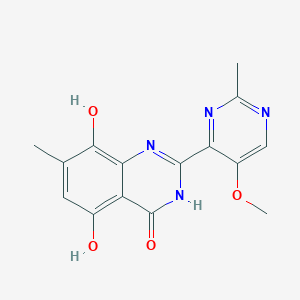
.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1?3)-O-.alpha.-D-galactopyra
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
alpha-D-Galactopyranuronic acid, O-6-deoxy-beta-L-galactopyranosyl-(1→3)-O-alpha-D-galactopyranosyl-(1→3)-, homopolymer is a complex carbohydrate derivative It is a polysaccharide composed of repeating units of galactopyranuronic acid and galactopyranosyl residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of .alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer typically involves the following steps:
Monomer Preparation: The individual monosaccharides, .alpha.-D-Galactopyranuronic acid and O-6-deoxy-.beta.-L-galactopyranosyl, are synthesized or extracted from natural sources.
Glycosidic Bond Formation: These monomers are linked through glycosidic bonds. This step often requires the use of catalysts such as acids or enzymes to facilitate the formation of the 1→3 linkages.
Polymerization: The glycosidic bonds are formed repeatedly to create the homopolymer. This process can be controlled to achieve the desired molecular weight and polymer length.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Fermentation Processes: Utilizing microbial fermentation to produce the monomers, followed by chemical or enzymatic polymerization.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer can undergo various chemical reactions, including:
Oxidation: The uronic acid groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the uronic acid groups to alcohols.
Substitution: Functional groups on the sugar residues can be substituted with other chemical groups, altering the properties of the polymer.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acids or enzymes to facilitate glycosidic bond formation.
Major Products
Oxidized Derivatives: Aldehydes or carboxylic acids.
Reduced Derivatives: Alcohols.
Substituted Polymers: Polymers with various functional groups attached.
科学研究应用
.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer has diverse applications in scientific research:
Chemistry: Used as a model compound for studying polysaccharide synthesis and degradation.
Biology: Investigated for its role in cell signaling and interaction with proteins.
Industry: Used in the production of biodegradable materials and as a thickening agent in food and cosmetics.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interacts with specific proteins and enzymes, influencing biological processes.
Pathways Involved: Participates in cell signaling pathways, modulating cellular responses.
相似化合物的比较
Similar Compounds
.alpha.-D-Galactopyranuronic acid: A simpler form of the compound without the additional galactopyranosyl residues.
O-6-deoxy-.beta.-L-galactopyranosyl: Another related compound with similar structural features.
Uniqueness
.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer is unique due to its specific glycosidic linkages and the combination of uronic acid and deoxy sugar residues, which confer distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of alpha-D-Galactopyranuronic acid, O-6-deoxy-beta-L-galactopyranosyl-(1→3)-O-alpha-D-galactopyranosyl-(1→3)-, homopolymer, covering its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
194237-89-3 |
|---|---|
分子式 |
C14H20BrNSi |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




